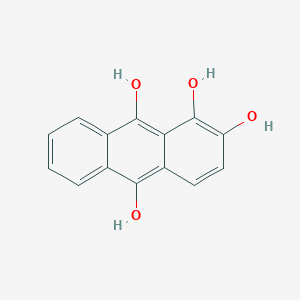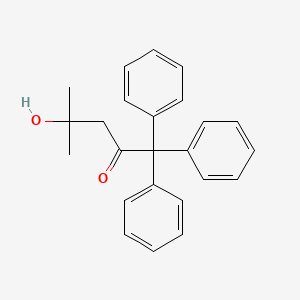
2-Pentanone, 4-hydroxy-4-methyl-1,1,1-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 4-hydroxy-4-methyl-1,1,1-triphenyl- is a chemical compound with the molecular formula C6H12O2. It is also known by other names such as Acetonyldimethylcarbinol, Diacetone alcohol, and Diketone alcohol . This compound is a colorless liquid with a faint, minty odor . It is commonly used as a solvent in various industries, including paints, coatings, adhesives, and printing inks .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentanone, 4-hydroxy-4-methyl-1,1,1-triphenyl- can be synthesized through various methods. One common method involves the reaction of acetone with isobutyraldehyde in the presence of a base catalyst . The reaction proceeds via an aldol condensation followed by dehydration to form the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Pentanone, 4-hydroxy-4-methyl-1,1,1-triphenyl- typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts such as L-proline and trimethylaluminum can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-hydroxy-4-methyl-1,1,1-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentanone, 4-hydroxy-4-methyl-1,1,1-triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of paints, coatings, adhesives, and printing inks
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-hydroxy-4-methyl-1,1,1-triphenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and participate in coordination chemistry with metal ions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Similar in structure but lacks the triphenyl group.
Diacetone alcohol: Another name for 4-Hydroxy-4-methyl-2-pentanone.
Isobutyl methyl ketone: Similar in structure but with different functional groups.
Uniqueness
2-Pentanone, 4-hydroxy-4-methyl-1,1,1-triphenyl- is unique due to the presence of the triphenyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
54759-37-4 |
|---|---|
Molecular Formula |
C24H24O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-1,1,1-triphenylpentan-2-one |
InChI |
InChI=1S/C24H24O2/c1-23(2,26)18-22(25)24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,26H,18H2,1-2H3 |
InChI Key |
MYMQJEFFTGRNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


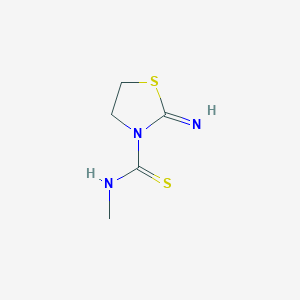
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)

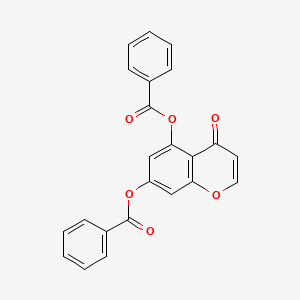
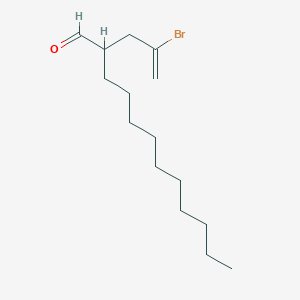
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
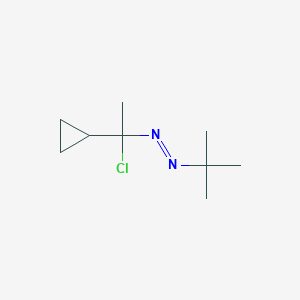
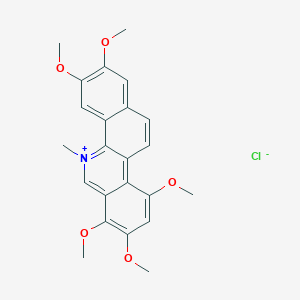
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)
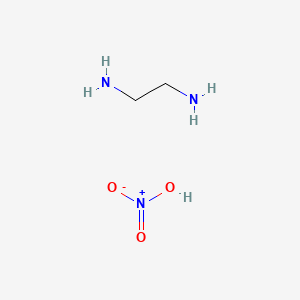

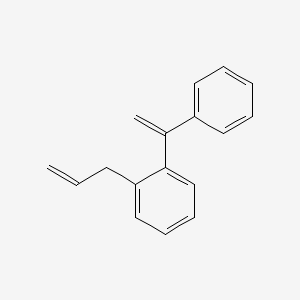
![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)
